7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile belongs to the class of pyrazolo[1,5-a]pyrimidines, which are recognized for their diverse biological activities and applications in medicinal chemistry. [] These compounds are purine analogs and have garnered significant interest due to their potential as anticancer, antimicrobial, and antiviral agents. [, , , , , , ] The 7-styryl substituent introduces a conjugated system, potentially influencing the compound's photophysical properties and biological activity. []
7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound with the molecular formula and a molar mass of 246.27 g/mol. It is classified under the category of pyrazolo[1,5-a]pyrimidines, which are heterocyclic compounds known for their diverse biological activities, including potential applications in medicinal chemistry and pharmacology. The compound is identified by the Chemical Abstracts Service number 320417-33-2 and has garnered interest due to its structural features that may provide specific chemical reactivity and biological properties.
The synthesis of 7-styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can be approached through various methods:
The molecular structure of 7-styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile features a pyrazolo[1,5-a]pyrimidine core with a styryl group at the 7-position and a carbonitrile functional group at the 3-position. The structural integrity can be analyzed through various spectroscopic techniques:
Data from these analyses reveal key peaks corresponding to functional groups such as carbonitriles and aromatic systems, supporting the proposed structure .
7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can participate in various chemical reactions:
These reactions are significant for developing new derivatives with tailored properties for specific applications in drug discovery and development.
The mechanism of action for compounds like 7-styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile often involves interactions at the molecular level with biological targets such as enzymes or receptors. Specific pathways may include:
Quantitative data on binding affinities and inhibition constants are essential for understanding its pharmacological profile.
The physical properties of 7-styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile include:
Chemical properties include stability under various conditions (e.g., temperature, pH) and reactivity towards nucleophiles or electrophiles.
7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has potential applications in:
Research continues to explore its full potential across these fields, highlighting the importance of this compound in advancing scientific knowledge and technology.
Pyrazolo[1,5-a]pyrimidines represent a privileged scaffold in contemporary medicinal chemistry, characterized by a fused bicyclic structure that serves as a versatile template for designing biologically active compounds. This heterocyclic system consists of a pyrazole ring fused with a pyrimidine moiety, creating a planar electron-deficient architecture that facilitates diverse interactions with biological targets. The scaffold's synthetic versatility allows for strategic substitutions at multiple positions (C-3, C-5, C-7), enabling fine-tuning of pharmacological properties. Particularly significant is the C-3 position, where electron-withdrawing groups like nitrile (-CN) enhance hydrogen bonding capabilities while modulating electronic distribution across the conjugated system. The intrinsic physicochemical properties of pyrazolo[1,5-a]pyrimidines—including balanced lipophilicity, moderate molecular weight range (200-400 Da), and capacity for both hydrogen bond donation and acceptance—contribute to their favorable drug-likeness profiles. These characteristics collectively establish this scaffold as a robust platform for developing therapeutics targeting enzymes, receptors, and protein-protein interactions implicated in various disease pathways [2] [6].
The medicinal exploration of pyrazolopyrimidines spans over five decades, beginning with the serendipitous discovery of allopurinol (developed in the 1960s), a hypoxanthine isomer containing a pyrazolo[3,4-d]pyrimidine core that remains a first-line treatment for gout. The 1990s witnessed the emergence of pyrazolopyrimidine-based kinase inhibitors, exemplified by the CDK inhibitor dinaciclib, which advanced to phase III clinical trials for leukemia. The scaffold gained significant pharmaceutical validation with the 2018 FDA approval of larotrectinib, a selective TRK inhibitor featuring a 3-cyano-7-arylpyrazolo[1,5-a]pyrimidine core that demonstrated unprecedented efficacy in NTRK-fusion-positive cancers [10]. Parallel developments produced zaleplon (non-benzodiazepine sedative) and anagliptin (antidiabetic), showcasing the scaffold's therapeutic versatility across diverse indications. The structural evolution progressed from simple unsubstituted derivatives to strategically functionalized analogs, with C-3 cyano substitutions emerging as a critical pharmacophoric feature that enhances target binding affinity through water-bridged interactions within kinase ATP pockets. Contemporary research focuses on optimizing pharmacokinetic properties while maintaining target selectivity, particularly through C-7 modifications that modulate electronic and steric parameters [4] [6].
Table 1: Historical Development of Therapeutically Significant Pyrazolopyrimidine Derivatives
Compound | Core Structure | Therapeutic Application | Year | Significance |
---|---|---|---|---|
Allopurinol | Pyrazolo[3,4-d]pyrimidine | Gout treatment | 1966 | First xanthine oxidase inhibitor |
Zaleplon | Pyrazolo[1,5-a]pyrimidine | Sedative/hypnotic | 1999 | Selective GABA_A receptor modulation |
Dinaciclib | Pyrazolo[1,5-a]pyrimidine | Anticancer (CDK inhibitor) | 2000s | Phase III for chronic lymphocytic leukemia |
Anagliptin | Pyrazolo[1,5-a]pyrimidine | Antidiabetic (DPP-4 inhib.) | 2012 | Dual lipid-lowering and glucose control |
Larotrectinib | Pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Anticancer (TRK inhibitor) | 2018 | First tissue-agnostic NTRK fusion inhibitor approved |
Pyrazolo[1,5-a]pyrimidine-3-carbonitiles function as strategic bioisosteres of endogenous purines, mirroring the hydrogen-bonding patterns and π-electron distribution of adenine/guanine while offering enhanced metabolic stability and synthetic versatility. This bioisosteric relationship stems from the scaffold's ability to maintain the critical N1-C2-N3 pharmacophore of purines, enabling competitive binding at ATP-binding sites of kinases and nucleotide-interacting domains. The C-3 cyano group introduces a distinctive electronic perturbation compared to natural purines, withdrawing electron density from the fused ring system and consequently enhancing interactions with catalytic lysine residues frequently present in kinase active sites. Molecular hybridization strategies capitalize on this resemblance, exemplified by 7-styryl derivatives where the extended conjugated system at C-7 mimics the ribose moiety of ATP while providing additional hydrophobic contact surfaces [4] [10].
Comparative crystallographic analyses reveal that pyrazolo[1,5-a]pyrimidine-3-carbonitiles adopt binding poses nearly superimposable with purine inhibitors across multiple kinase families, including cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and casein kinase 2 (CK2). Particularly notable is their interaction with the kinase hinge region: the pyrimidine nitrogen (N1) accepts a hydrogen bond from the backbone NH, while the C-3 cyano group frequently participates in water-mediated hydrogen bonding networks with catalytic residues. This binding mode contrasts with imidazole-containing purine analogs, where the basic N7 nitrogen can provoke off-target effects. The scaffold's bioisosteric advantage manifests in clinical compounds like larotrectinib, where the pyrazolo[1,5-a]pyrimidine core confers exceptional selectivity for TRK kinases over structurally related kinases like ALK and ROS1, minimizing adverse effects associated with off-target inhibition [6] [10].
The strategic incorporation of styryl (vinylbenzene) functionalities at the C-7 position of pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffolds represents a sophisticated approach to balancing target affinity with pharmacokinetic optimization. The styryl group's extended π-system enhances target binding through complementary interactions with hydrophobic enzyme subpockets while concurrently influencing absorption and distribution properties. The vinyl bridge confers molecular rigidity that reduces entropic penalties upon binding, significantly improving ligand efficiency (LE > 0.35) and lipophilic ligand efficiency (LLE > 5) metrics compared to alkyl-substituted analogs. However, this structural feature introduces pharmacokinetic challenges: the conjugated system creates a Michael acceptor moiety susceptible to glutathione conjugation by hepatic glutathione S-transferases (GSTs), while the ethylene bridge facilitates cis-trans isomerization that can alter binding conformations [3] [8].
Metabolic studies of 7-styrylpyrazolo[1,5-a]pyrimidine-3-carbonitriles reveal rapid hepatic clearance in murine models (CL > 45 mL/min/kg), primarily through GST-mediated conjugation (60-80% of total clearance) followed by cytochrome P450 oxidation (20-30%). Structural optimization strategies focus on mitigating these liabilities: para-electron-donating substituents (e.g., -OMe, -NMe₂) on the styryl phenyl ring reduce Michael acceptor reactivity by decreasing electrophilicity of the vinyl group (β-carbon δ+ reduction from +0.18 to +0.12). Alternatively, replacing the styryl group with saturated phenethyl analogs eliminates metabolic lability but compromises kinase inhibition (e.g., 10-fold reduction in CK2α affinity). Recent approaches employ metabolic inhibitors as pharmacokinetic adjuvants; co-administration with ethacrynic acid (GST inhibitor) and 1-aminobenzotriazole (CYP inhibitor) boosts systemic exposure of lead compound 2h by 40-fold in murine models. Computational modeling indicates that ortho-halogenation restricts rotation around the vinyl-phenyl bond, stabilizing the bioactive trans-conformation while sterically hindering GST access to the Michael acceptor site [5] [8] [10].
Table 2: Impact of Styryl Substitutions on Pharmacokinetic Parameters of Pyrazolo[1,5-a]pyrimidine-3-carbonitriles
Substituent Pattern | logP | Solubility (μg/mL) | MLM Stability (% remaining) | Target Affinity (IC50 nM) | Key Metabolic Pathway |
---|---|---|---|---|---|
Unsubstituted styryl | 3.2 | 1.4 | 40% (1a) | 7.4 (CSNK2A1) | GST conjugation (60-70%) |
p-Methoxystyryl | 2.8 | 8.9 | 65% | 8.2 | CYP2C9 oxidation (45%) |
o-Fluorostyryl | 3.1 | 5.6 | 78% | 7.9 | UGT glucuronidation (60%) |
m-N,N-Dimethylstyryl | 2.5 | 22.3 | 85% | 8.1 | Renal excretion (70%) |
Phenethyl (saturated) | 3.0 | 12.4 | 95% | 85.0 | CYP3A4 oxidation (90%) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3